molecular formula C23H31N5O3 B15020230 N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide

N'-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide

Cat. No.: B15020230
M. Wt: 425.5 g/mol
InChI Key: TWDFFFCRIGMMJZ-MFKUBSTISA-N
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Description

N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both nitro and amino functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-[Butyl(ethyl)amino]-5-nitrobenzaldehyde with 2-[(2,5-dimethylphenyl)amino]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-80°C to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro and amino groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,4-dimethylphenyl)amino]acetohydrazide
  • N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,6-dimethylphenyl)amino]acetohydrazide

Uniqueness

N’-[(E)-{2-[Butyl(ethyl)amino]-5-nitrophenyl}methylidene]-2-[(2,5-dimethylphenyl)amino]acetohydrazide is unique due to its specific substitution pattern and the presence of both nitro and amino groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H31N5O3

Molecular Weight

425.5 g/mol

IUPAC Name

N-[(E)-[2-[butyl(ethyl)amino]-5-nitrophenyl]methylideneamino]-2-(2,5-dimethylanilino)acetamide

InChI

InChI=1S/C23H31N5O3/c1-5-7-12-27(6-2)22-11-10-20(28(30)31)14-19(22)15-25-26-23(29)16-24-21-13-17(3)8-9-18(21)4/h8-11,13-15,24H,5-7,12,16H2,1-4H3,(H,26,29)/b25-15+

InChI Key

TWDFFFCRIGMMJZ-MFKUBSTISA-N

Isomeric SMILES

CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)CNC2=C(C=CC(=C2)C)C

Canonical SMILES

CCCCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)CNC2=C(C=CC(=C2)C)C

Origin of Product

United States

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